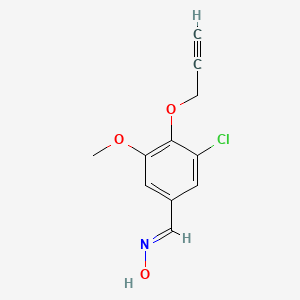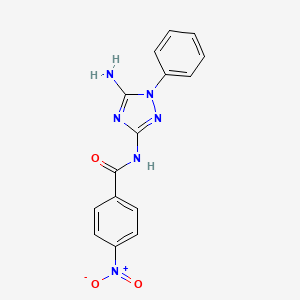
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as those involving triazole and nitrobenzamide functionalities, involves various strategies including direct functionalization, cycloaddition reactions, and nucleophilic substitution. For example, compounds with related structures have been synthesized through reactions involving hydrogen bonds, polarized molecular-electronic structures, and combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating complex synthesis pathways that may be relevant to our compound of interest (Portilla et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide showcases a variety of bonding interactions, including hydrogen bonds and pi-pi conjugation. These interactions play a critical role in stabilizing the molecular structure and influencing its physical and chemical properties. The presence of amino, nitro, and benzamide groups suggests a structure capable of engaging in a rich array of intermolecular interactions (He et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving the nitro group in related compounds include reductions leading to amino or hydroxylamine derivatives, highlighting the reactivity of the nitro group. Such reactions are significant for understanding the chemical behavior of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide, especially in the context of its potential applications in synthesizing related compounds or derivatives (Palmer et al., 1995).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, are often influenced by their molecular structure. The intricate hydrogen bonding and pi-pi interactions observed in structurally related compounds suggest that N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide may also exhibit unique physical characteristics suitable for various applications in material science and pharmaceuticals (Iwasaki et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing chemical transformations, are crucial for understanding the application scope of this compound. The ability to undergo reductions, participate in cycloaddition reactions, and form stable hydrogen-bonded networks indicates a compound with versatile chemical properties and potential utility in synthesizing biologically active molecules (Bailleux et al., 1995).
Scientific Research Applications
Reductive Chemistry and Cytotoxicity
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide is studied for its reductive chemistry, particularly in relation to its selective toxicity for hypoxic cells. This property is attributed to the oxygen-inhibited enzymatic reduction of one of its nitro groups, making it a potential candidate for targeting hypoxic tumor environments. The elucidation of its reductive chemistry facilitates further investigations into the toxic products generated from this compound by hypoxic tumor cells, thereby contributing to the development of novel cancer therapies (Palmer et al., 1995).
Fluorescent and Colorimetric Sensor for Hg2+
The compound's derivative, incorporating a triazole binding site, exhibits selective fluorescent and colorimetric sensing for Hg2+ in aqueous solutions. This specificity enables significant fluorescence quenching and a remarkable red shift in both absorption and fluorescence spectra, facilitating naked-eye detection of mercury, a feature valuable in environmental monitoring and safety applications (Ruan et al., 2011).
Antimicrobial and Antitubercular Agents
Derivatives of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the identification of new therapeutic agents against resistant strains of tuberculosis and other microbial infections, underscoring the compound's versatility in drug development (Samadhiya et al., 2014).
Corrosion Inhibition
Research into Schiff’s base derivatives of triazoles, including structures related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-4-nitrobenzamide, demonstrates their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This application is crucial in industrial settings, where corrosion resistance can significantly impact maintenance costs and equipment longevity (Ansari et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c16-14-18-15(19-20(14)11-4-2-1-3-5-11)17-13(22)10-6-8-12(9-7-10)21(23)24/h1-9H,(H3,16,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHLQJYQCEAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)
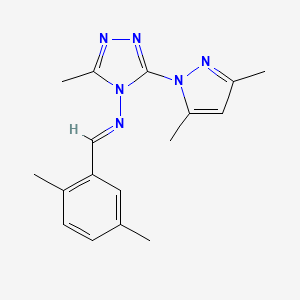
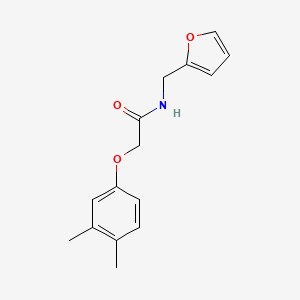
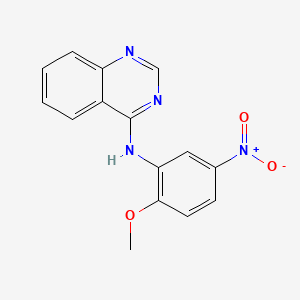
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
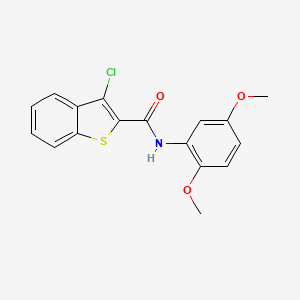
![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)
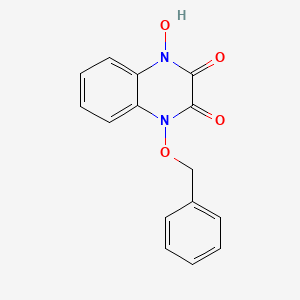
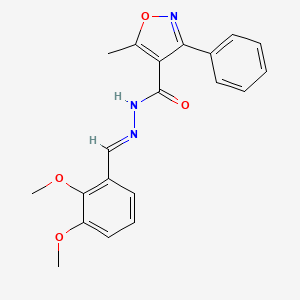
![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)

